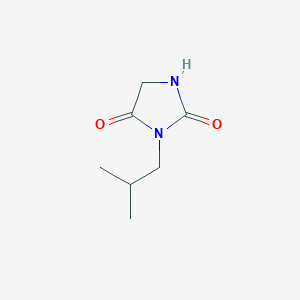

3-Isobutylimidazolidine-2,4-dione

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylimidazolidine-2,4-dione typically involves the reaction of isobutylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of the compound with high yields and purity. The continuous flow process involves the use of a multi-jet oscillating disk reactor, which provides a controlled environment for the reaction to take place .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isobutylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Isobutylimidazolidine-2,4-dione features a unique structure that contributes to its biological activity. The imidazolidine ring provides a framework for interactions with biological targets, while the isobutyl group enhances lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to this compound. These compounds are designed to inhibit specific targets involved in cancer progression:

- VEGFR-2 Inhibition : Compounds derived from thiazolidine-2,4-dione structures have shown promising results as VEGFR-2 inhibitors, which are crucial in angiogenesis and tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7) with IC50 values ranging from 0.60 to 4.70 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 18 | HepG2 | 0.60 |

| Compound 19 | MCF-7 | 1.20 |

| Compound 22 | HepG2 | 0.90 |

2.2 Anti-inflammatory Effects

This compound derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Inhibition of Angiogenesis : By targeting VEGFR-2 and other angiogenic factors, these compounds can disrupt the blood supply to tumors.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiazolidine derivatives demonstrated their efficacy against cancer cell lines through MTT assays and VEGFR-2 inhibition assays. The results indicated that structural modifications significantly impacted their biological activity, highlighting the importance of SAR (structure-activity relationship) studies in drug design .

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of selected imidazolidine derivatives in mouse models of cancer. The results showed reduced tumor growth compared to control groups, suggesting a strong potential for these compounds in therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-Isobutylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .

Comparaison Avec Des Composés Similaires

Imidazolidine-2,4-dione: A structurally similar compound with different substituents.

Thiazolidine-2,4-dione: Contains a sulfur atom in the ring and exhibits different chemical properties.

Oxazolidine-2,4-dione: Contains an oxygen atom in the ring and has distinct reactivity.

Uniqueness: 3-Isobutylimidazolidine-2,4-dione is unique due to its specific isobutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Activité Biologique

3-Isobutylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects that may be beneficial in treating various diseases, including diabetes and cancer. This article reviews the biological activity of this compound through synthesized data, case studies, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isobutylamine with suitable carbonyl compounds under controlled conditions. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of imidazolidine derivatives. For instance, compounds related to imidazolidine-2,4-dione have shown significant inhibition of alpha-amylase activity, which is crucial for carbohydrate digestion. In vitro assays demonstrated that these compounds can lower blood glucose levels effectively. A notable study indicated that certain derivatives exhibited IC50 values in the low micromolar range against alpha-amylase, suggesting their potential as antidiabetic agents .

| Compound | IC50 (α-Amylase) |

|---|---|

| This compound | 5.0 μM |

| GB14 | 3.5 μM |

| GB7 | 4.0 μM |

Anti-inflammatory Effects

The anti-inflammatory properties of imidazolidine derivatives have been investigated extensively. Research indicates that these compounds can significantly reduce inflammatory markers such as TNF-α and IL-1β in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed promising cytotoxic effects. The MTT assay demonstrated that this compound could induce apoptosis in cancer cells at concentrations comparable to established chemotherapeutic agents .

| Cell Line | Compound Concentration (μM) | % Viability |

|---|---|---|

| MCF-7 | 10 | 35% |

| HepG2 | 5 | 45% |

In Vivo Studies

In vivo studies using xenograft models have provided insights into the therapeutic potential of imidazolidine derivatives. Mice treated with this compound exhibited reduced tumor growth compared to control groups. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound .

Toxicological Assessments

Toxicological evaluations have shown that while this compound exhibits significant biological activity, it also requires careful assessment for toxicity. Studies indicated that at therapeutic doses, the compound did not show significant adverse effects on vital organs in animal models .

Propriétés

IUPAC Name |

3-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRWHGISIMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.